

# The Safety Profile and Toxicology of 2-Bromolysergic Acid Diethylamide: A Technical Guide

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-Bromolysergic acid** diethylamide (2-Bromo-LSD), also known as BOL-148, is a non-hallucinogenic analog of lysergic acid diethylamide (LSD). Historically used as a research tool to study the serotonergic system, 2-Bromo-LSD is experiencing a resurgence in interest for its therapeutic potential in treating conditions such as cluster headaches and mood disorders, without the psychoactive effects of its parent compound.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge regarding the safety profile and toxicology of 2-Bromo-LSD, drawing from historical data and ongoing preclinical and clinical research. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

#### Introduction

First synthesized by Albert Hofmann, 2-Bromo-LSD was initially characterized as a non-hallucinogenic congener of LSD that could antagonize some of its effects.[4] For many years, its primary use was in radiolabeling studies due to its similar binding profile to LSD but lack of psychedelic activity.[3] Recent investigations have refocused on its potential therapeutic applications, with companies like BetterLife Pharma (developing BETR-001) and Ceruvia Lifesciences (developing NYPRG-101) advancing specific formulations through preclinical and



clinical development.[1][5][6][7] A key aspect of this renewed interest is the compound's favorable safety profile compared to classic psychedelics, including a lack of hallucinogenic effects at therapeutic doses and potentially reduced cardiovascular risk.[1][4]

## **Non-Clinical Toxicology**

The toxicological profile of 2-Bromo-LSD is being established through a combination of historical data and modern, GLP-compliant preclinical studies as part of Investigational New Drug (IND)-enabling programs.

#### **Acute Toxicity**

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The available data for 2-Bromo-LSD is summarized in the table below.

Species	Route of Administration	Value	Units	Reference
Mouse	Intraperitoneal	LD50: 25	mg/kg	[8]
Rabbit	Intravenous	LD50: 6	mg/kg	[8]
Human	Oral	TDLO: 0.075	mg/kg	

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

#### **Repeated-Dose Toxicity**

Recent GLP-compliant studies on BETR-001, a specific stereoisomer of 2-Bromo-LSD, have been conducted. A 4-week oral repeated-dose study in animals demonstrated that the compound is well-tolerated even at high doses, suggesting a broad therapeutic window.[9] Specific No-Observed-Adverse-Effect-Levels (NOAELs) from these studies are not yet publicly available.

#### Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. IND-enabling studies for BETR-001, including GLP-compliant genotoxicity



assessments, are currently underway.[10] Standard assays for genotoxicity include the Ames test for bacterial mutagenicity and in vivo micronucleus assays in rodents to assess chromosomal damage.[11][12]

Assay Type	Result	
Ames Test	Data not available	
In vivo Micronucleus Assay	Data not available	

### Carcinogenicity

Long-term carcinogenicity studies for 2-Bromo-LSD have not been reported in the available literature.

#### **Reproductive and Developmental Toxicology**

There is a historical mention of experimental teratogenic effects, though details of these studies are not readily available.[8] Comprehensive reproductive and developmental toxicology studies compliant with modern regulatory standards have not been published.

## **Safety Pharmacology**

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

#### Cardiovascular System

A key advantage of 2-Bromo-LSD over classic psychedelics like LSD is its reported lack of agonism at the 5-HT2B receptor.[3] Agonism at this receptor has been associated with the risk of cardiac valvulopathy with chronic use of some medications. The antagonist activity of 2-Bromo-LSD at the 5-HT2B receptor suggests a lower risk of this specific cardiovascular side effect.

#### **Central Nervous System**

Unlike LSD, 2-Bromo-LSD does not produce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[3] In fact, it has been shown to block the HTR



induced by other 5-HT2A agonists.[3] Human studies dating back to the 1950s have consistently reported a lack of psychedelic effects at moderate to high doses, although some rare instances of mild mental changes have been noted at very high doses.[3]

## **Clinical Safety**

Early human studies and more recent clinical trials are providing insights into the safety and tolerability of 2-Bromo-LSD in humans.

#### **Adverse Events in Clinical Trials**

A Phase 1 clinical trial with NYPRG-101 (2-Bromo-LSD) in healthy adult participants has been initiated to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in a single ascending dose study.[5] Data from this and other ongoing trials will provide a more complete picture of the adverse event profile in humans. Historical case studies have reported mild side effects at relatively high doses.[1][4]

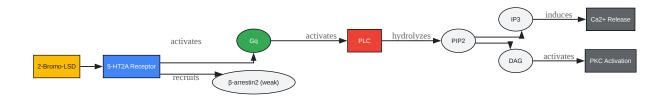
## **Signaling Pathways**

The pharmacological effects of 2-Bromo-LSD are mediated through its interaction with several G-protein coupled receptors (GPCRs).

#### **Serotonin 5-HT2A Receptor Pathway**

2-Bromo-LSD is a partial agonist at the 5-HT2A receptor, with lower efficacy than LSD.[3] This receptor primarily couples to the Gq alpha subunit, which activates phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). It has also been shown to produce weak recruitment of  $\beta$ -arrestin2.[3]



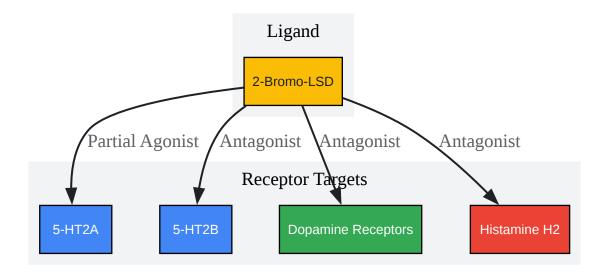


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5-HT2A Receptor Signaling Pathway for 2-Bromo-LSD.

#### **Other Receptor Interactions**

2-Bromo-LSD also acts as an antagonist at 5-HT2B receptors and dopamine receptors.[3][13] Additionally, it is a competitive antagonist of the histamine H2 receptor. These interactions likely contribute to its overall pharmacological and safety profile.



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Overview of 2-Bromo-LSD Receptor Interactions.

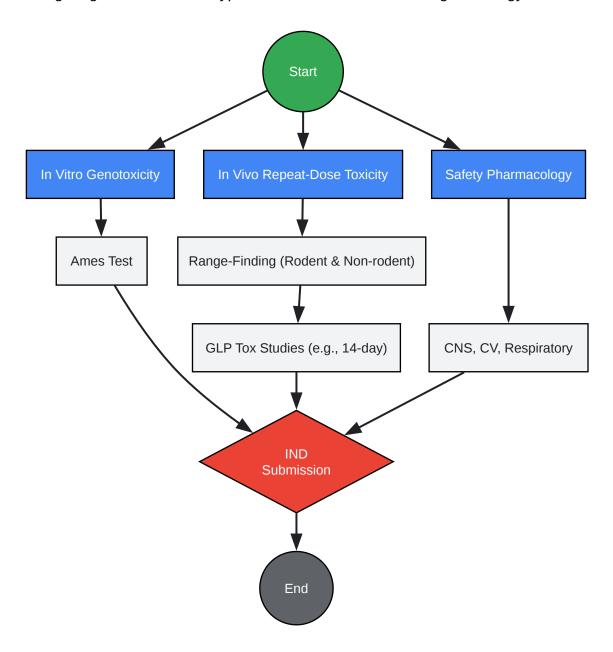
### **Experimental Protocols**



Detailed below are representative protocols for key experiments cited in the assessment of 2-Bromo-LSD and similar compounds.

#### **IND-Enabling Toxicology Study Workflow**

The following diagram illustrates a typical workflow for IND-enabling toxicology studies.



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Typical IND-Enabling Toxicology Workflow.

#### **In Vivo Micronucleus Assay**



- Objective: To determine if a test compound induces chromosomal damage or damage to the mitotic apparatus.[12]
- · Species: Typically mouse or rat.
- Procedure:
  - Animals are treated with the test compound (2-Bromo-LSD) at multiple dose levels, alongside a positive and negative control group.[12]
  - Administration is usually performed two or three times at 24-hour intervals.
  - Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.[12]
  - The collected cells are smeared on microscope slides, fixed, and stained (e.g., with Giemsa stain).[14]
  - Polychromatic erythrocytes (PCEs) or reticulocytes are scored for the presence of micronuclei.[12]
  - A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[12]

#### **5-HT2A Receptor Binding Assay**

- Objective: To determine the affinity of a test compound for the 5-HT2A receptor.
- Materials:
  - Membrane preparation from cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 cells).[15]
  - Radioligand, such as [3H]ketanserin or [125I]DOI.[16][17]
  - Test compound (2-Bromo-LSD) at various concentrations.
  - Incubation buffer and wash buffer.



- 96-well filter plates.[16]
- Scintillation counter.[16]
- Procedure:
  - In a 96-well plate, the cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound.[16]
  - Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A ligand.
  - The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[17]
  - The contents of the wells are rapidly filtered and washed to separate bound from free radioligand.
  - The radioactivity retained on the filters is measured using a scintillation counter.[16]
  - The data is analyzed to calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which can then be used to determine the Ki (inhibition constant).

#### **Head-Twitch Response (HTR) Assay**

- Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which serves as a behavioral proxy for hallucinogenic potential in rodents.[18]
- Species: Typically C57BL/6J mice.[19]
- Procedure:
  - Mice are administered the test compound (2-Bromo-LSD) or vehicle control via intraperitoneal or subcutaneous injection.[19][20]
  - Each mouse is placed individually into a cylindrical observation arena.



- Head twitches, which are rapid, rhythmic side-to-side head movements, are recorded for a set period (e.g., 30-60 minutes).[19][21]
- Recording can be done by trained observers or using automated systems with video analysis or magnetometer coils.[19][20][22]
- The total number of head twitches is quantified and compared between treatment groups.
  A significant increase in HTR compared to vehicle is indicative of 5-HT2A agonist activity with hallucinogenic potential.

#### **Forced Swim Test (FST)**

- Objective: To evaluate the antidepressant-like activity of a compound in rodents.[1][23]
- Species: Mouse or rat.[1]
- Procedure:
  - Animals are administered the test compound (2-Bromo-LSD) or vehicle control at a predetermined time before the test.
  - Each animal is placed individually into a transparent cylinder filled with water (25-30°C)
    from which it cannot escape.[1][24]
  - The test session is typically 6 minutes long, with the first 2 minutes considered a habituation period.[25]
  - Behavior is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored during the final 4 minutes of the test.[23][25]
  - A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[1]

#### Conclusion

The available data suggests that **2-Bromolysergic acid** diethylamide has a favorable safety and toxicology profile, particularly concerning its lack of hallucinogenic potential and reduced risk for certain cardiovascular effects associated with other serotonergic compounds. Ongoing



IND-enabling studies will provide a more complete and robust dataset to support its clinical development for various neurological and psychiatric disorders. This technical guide summarizes the current understanding and provides a framework for the key experimental assessments relevant to the safety evaluation of this promising therapeutic candidate.

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